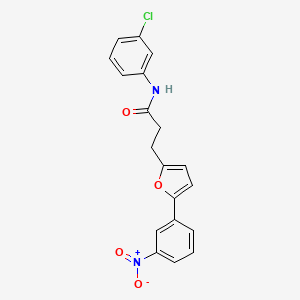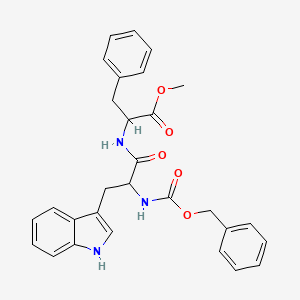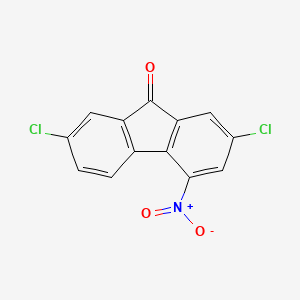
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.332 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in medicinal chemistry due to its broad spectrum of biological activities .
Preparation Methods
The synthesis of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 2,3-dimethoxybenzaldehyde . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various hydrazone derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can interfere with biological processes. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways, contributing to its cytotoxic and antimicrobial effects .
Comparison with Similar Compounds
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide can be compared with other similar compounds, such as:
4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide: This compound has a similar structure but with different positioning of the methoxy groups, which can affect its reactivity and biological activity.
4-Aminobenzoic (4-methoxybenzylidene)hydrazide: This variant has only one methoxy group, leading to different chemical and biological properties.
4-Aminobenzoic (2-hydroxybenzylidene)hydrazide:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
131536-77-1 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)10-18-19-16(20)11-6-8-13(17)9-7-11/h3-10H,17H2,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
JVOQLWJCBJKTQN-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)





![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)

![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
